molecular formula C12H11BrN2O3 B6644196 1-(4-Bromo-2-methylphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid

1-(4-Bromo-2-methylphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid

Cat. No.: B6644196
M. Wt: 311.13 g/mol
InChI Key: OKIWQHWLLREEJL-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-methylphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid is a complex organic compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

The synthesis of 1-(4-Bromo-2-methylphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Bromination and Methylation: The phenyl ring is then selectively brominated and methylated using reagents such as bromine and methyl iodide in the presence of catalysts like iron or aluminum chloride.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(4-Bromo-2-methylphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium thiolate.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Bromo-2-methylphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the production of specialty chemicals, dyes, and agrochemicals.

Mechanism of Action

The mechanism by which 1-(4-Bromo-2-methylphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 1-(4-Bromo-2-methylphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid include other substituted pyridazines and phenyl derivatives. For example:

    1-(4-Chloro-2-methylphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.

    1-(4-Bromo-2-ethylphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid: Similar structure but with an ethyl group instead of a methyl group.

Properties

IUPAC Name

1-(4-bromo-2-methylphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O3/c1-7-6-8(13)2-4-10(7)15-11(16)5-3-9(14-15)12(17)18/h2,4,6H,3,5H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIWQHWLLREEJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)N2C(=O)CCC(=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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